Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone
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Description
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 3,4-dimethylphenyl group (a phenyl ring with two methyl groups at the 3rd and 4th positions), and an ethyl group (a two-carbon chain). These groups are connected by single bonds, and the ethyl group contains a carbonyl functional group (C=O), which classifies the compound as a ketone .Physical And Chemical Properties Analysis
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol . It has a density of 1.002 g/cm3 and a boiling point of 348.2°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų, a heavy atom count of 17, and a complexity of 242 .Scientific Research Applications
Environmental Chemistry
In environmental chemistry, researchers could investigate the breakdown products of “Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone” in various ecosystems to understand its environmental impact. This knowledge could inform the design of more eco-friendly synthetic routes or the development of remediation strategies for chemical spills.
Each of these fields offers a unique perspective on the applications of “Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone,” showcasing its versatility and potential in scientific research. While the current web search did not yield specific studies on these applications , the compound’s structure and reactivity suggest a wide range of possibilities for future exploration in these areas.
properties
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFSEYOBFGUCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644873 |
Source
|
Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone | |
CAS RN |
898779-99-2 |
Source
|
Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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